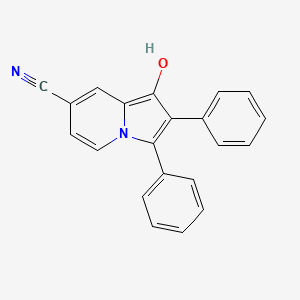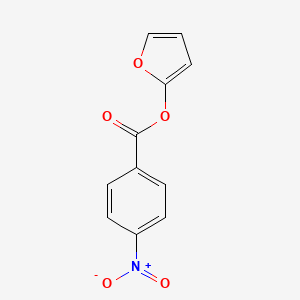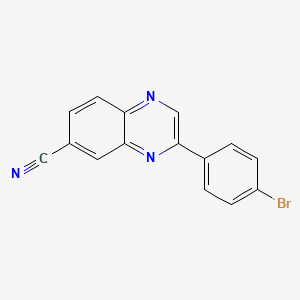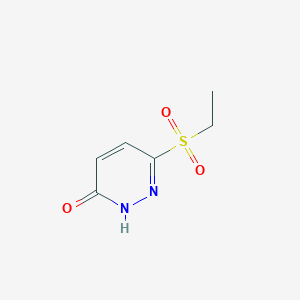
3-Benzylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylfuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a benzyl group attached at the third position.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing this compound involves the Friedel-Crafts alkylation of benzofuran with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sonogashira Cross-Coupling: Another approach involves the Sonogashira cross-coupling reaction between a benzofuran derivative and a benzyl halide, followed by hydrogenation and hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzofuran-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-benzyl-2,3-dihydrobenzofuran using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: 3-Benzyl-2,3-dihydrobenzofuran.
Substitution: Functionalized benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and advanced materials
Mécanisme D'action
The mechanism of action of 3-Benzylfuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound, lacking the benzyl group at the third position.
2-Benzylfuran: Similar structure but with the benzyl group attached at the second position.
Benzothiophene: Contains a sulfur atom in place of the oxygen atom in the furan ring.
Uniqueness: 3-Benzylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the third position enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
62495-31-2 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3-benzylfuran |
InChI |
InChI=1S/C11H10O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-7,9H,8H2 |
Clé InChI |
XEVDSPQSOZLKEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)

![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)

![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)

![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)



![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
